CAY10654

Description

Properties

IUPAC Name |

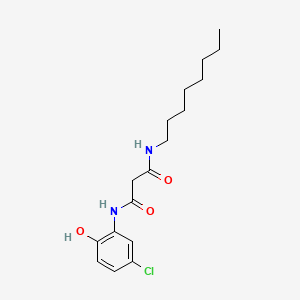

N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-2-3-4-5-6-7-10-19-16(22)12-17(23)20-14-11-13(18)8-9-15(14)21/h8-9,11,21H,2-7,10,12H2,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATFNKWOWBWJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CAY10654 can be synthesized from propanoic acid, 3-(octylamino)-3-oxo- and 2-amino-4-chlorophenol. The reaction involves the use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine in 1,4-dioxane and water at 20°C for 16 hours . The compound is then purified to achieve a purity of ≥98% .

Chemical Reactions Analysis

CAY10654 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur under various conditions, often involving halogenated compounds or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CAY10654 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of synthetic analogs of natural N-acylated-L-homoserine lactones.

Biology: Investigated for its role in quorum sensing and its effects on bacterial communication and virulence.

Medicine: Explored for its immunosuppressive properties, particularly in the context of infectious diseases and inflammation.

Industry: Potential applications in the development of new antimicrobial agents and immunosuppressive drugs

Mechanism of Action

CAY10654 exerts its effects by inhibiting the proliferation of mouse peripheral blood leukocytes by concanavalin A without concurrent cytotoxicity. It does not induce LasR, a transcriptional activator regulated by natural N-acylated-L-homoserine lactones .

Comparison with Similar Compounds

Key Observations:

- Structural Diversity: this compound is distinct from Thymosterin (a sterol derivative) and monoiodoamphenicol (an iodinated antibiotic analog). Its propanediamide core with a hydrophobic octyl chain may enhance membrane permeability compared to Thymosterin’s rigid sterol structure .

- Solubility : this compound’s moderate solubility in polar aprotic solvents (DMF, DMSO) contrasts with Thymosterin’s likely lipophilic nature due to its sterol backbone. This difference may influence their utility in cellular assays .

Functional and Pharmacological Insights

Hypothetical Target Selectivity

While direct pharmacological data for this compound are unavailable, its structural analogs provide clues:

- Chlorophenyl Group: Similar to chloramphenicol derivatives (e.g., monoiodoamphenicol), this group may confer antimicrobial or enzyme-inhibitory properties. However, this compound lacks the nitrobenzene moiety critical for ribosomal binding in antibiotics .

- Octyl Chain : The long alkyl chain may enhance interaction with hydrophobic protein pockets, akin to lipid-soluble compounds like Darbufelone mesylate , a COX-2 inhibitor .

Comparison with Thymosterin

- Mechanistic Divergence : Thymosterin’s sterol structure suggests roles in membrane stability or steroid signaling, whereas this compound’s design implies synthetic modulation of enzymatic activity .

- Thermal Stability : this compound’s higher predicted boiling point (568°C vs. Thymosterin’s undefined) may reflect stronger intermolecular forces due to its amide bonds .

Research Findings and Limitations

- Synthetic Feasibility : this compound’s synthesis likely follows standard amidation protocols, similar to other propanediamide derivatives. However, its purification (crystallization at -20°C) may pose scalability challenges .

- Lack of In Vivo Data: No pharmacokinetic or toxicity data are available, limiting translational assessment. In contrast, monoiodoamphenicol’s parent compound (chloramphenicol) has well-documented efficacy and toxicity profiles .

- Comparative Potency : this compound’s activity relative to Mutant IDH1-IN-2 (an isocitrate dehydrogenase inhibitor) remains unexplored, highlighting a gap in structure-activity relationship studies .

Biological Activity

CAY10654 is a synthetic analog of N-acylated-L-homoserine lactones (AHLs) that plays a significant role in modulating immune responses and bacterial communication, particularly in the context of the gram-negative pathogen Pseudomonas aeruginosa. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound functions primarily by inhibiting the proliferation of immune cells, specifically mouse peripheral blood leukocytes. The compound achieves this without inducing the LasR transcriptional activator, which is typically activated by natural AHLs. The effectiveness of this compound is demonstrated through its EC50 value of 9.3 µM in inhibiting leukocyte proliferation induced by concanavalin A, indicating a potent immunosuppressive effect without concurrent cytotoxicity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Immunosuppression | Inhibits mouse peripheral blood leukocyte proliferation (EC50 = 9.3 µM) |

| Quorum Sensing Modulation | Suppresses host immune responses by mimicking natural AHLs without activating LasR |

| Cytotoxicity | Exhibits no significant cytotoxic effects at concentrations up to 100 µM |

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the activation of immune cells in response to various stimulants. The lack of cytotoxicity at higher concentrations suggests its potential for therapeutic applications in conditions where modulation of immune responses is desired. For instance, in controlled experiments, this compound did not induce LasR even at concentrations that activated natural AHLs, indicating a unique mechanism distinct from traditional AHLs .

Case Study: Impact on Immune Function

A case study involving the administration of this compound to mouse models demonstrated significant alterations in immune function. The study highlighted that treatment with this compound led to reduced levels of pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases. The results indicated that this compound could serve as a valuable tool for researchers investigating immune modulation and bacterial virulence factors.

Comparative Analysis with Natural AHLs

To further understand the implications of using this compound, it is essential to compare its effects with those of natural AHLs:

| Feature | This compound | Natural AHLs |

|---|---|---|

| LasR Activation | No | Yes |

| Immunosuppressive Effect | Yes | Variable; often induces immune response |

| Cytotoxicity | None observed | Potentially cytotoxic at high concentrations |

Q & A

Q. How should batch-to-batch variability in this compound's bioactivity data be addressed during quality control?

- Implement LC-MS purity checks (>95%) and NMR lot verification. Standardize assay protocols (e.g., cell passage number, serum batch) and include internal reference samples in each experiment to normalize inter-run variability .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting data .

- Experimental Reproducibility : Follow MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for preclinical studies to ensure transparency .

- Interdisciplinary Integration : Combine cheminformatics (e.g., PubChem BioAssay data) with clinical datasets (e.g., TCGA) to contextualize this compound's mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.